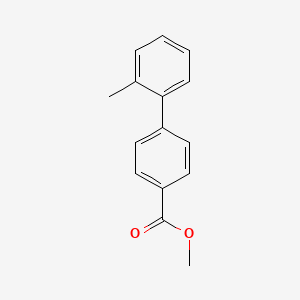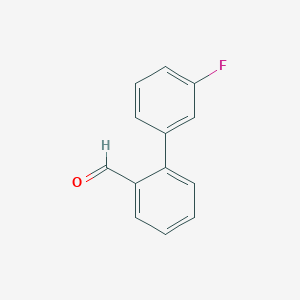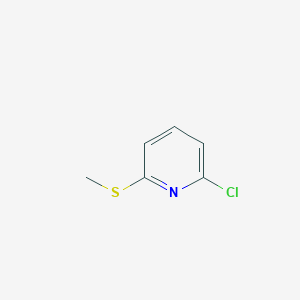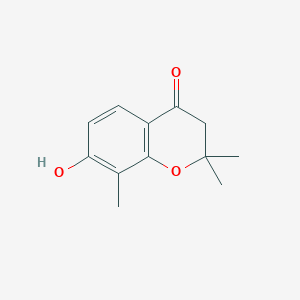
7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one
Overview
Description
“7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is a chemical compound with the molecular formula C12H14O3 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is characterized by a chromen-4-one core, which is a bicyclic system containing a benzene ring fused to a pyran ring. The molecule also contains three methyl groups and a hydroxy group .Physical And Chemical Properties Analysis
The molecular weight of “7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one” is 206.244 .Scientific Research Applications
Synthesis and Biological Activities
7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one and its derivatives have been synthesized and studied for their biological activities. These compounds, including 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, have demonstrated antimicrobial and antioxidant activities. Their synthesis has been detailed through various chemical reactions, highlighting their potential in medicinal chemistry (Hatzade et al., 2008).
Development of Pharmaceutical Compounds
In pharmaceutical research, 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one has been used as a precursor for the development of new compounds. For instance, its involvement in the synthesis of complex structures like 3-phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione demonstrates its utility in creating novel chemical entities. This process highlights the use of readily available reagents and atom economy, underlining its importance in drug synthesis and discovery (Lichitsky et al., 2022).
Crystal Structure Analysis
The crystal structure of related compounds has been extensively studied, offering insights into their chemical properties and potential applications. For example, the analysis of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provides valuable information on the molecular arrangement and bonding, which is crucial for understanding their biological activity and potential pharmaceutical applications (Manolov et al., 2008).
Exploration in Organic Chemistry
The research in organic chemistry has led to the efficient synthesis of hydroxylated 2,3-diaryl-9H-xanthen-9-ones, starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. These syntheses demonstrate the compound's versatility in creating various structurally diverse and potentially biologically active molecules (Santos et al., 2009).
Cytotoxicity Studies
In cytotoxicity studies, derivatives of 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one have been isolated from sources like deep-sea fungus Aspergillus sydowi. The isolated compounds have been evaluated for their cytotoxic properties, contributing to the understanding of their potential in cancer research and treatment (Tian et al., 2007).
Application in Material Science
In material science, these compounds' crystal structures and interactions have been analyzed, providing insights into their potential applications in designing new materials with specific properties. For example, studies on the structure of 5,7-Dihydroxy-3,6,8-trimethoxyflavone contribute to understanding how these compounds can be used in various industrial applications (Xiong et al., 2009).
Safety And Hazards
According to the safety data sheet, this compound does not meet the classification criteria for physical, health, or environmental hazards based on available data . In case of eye contact, rinse immediately with plenty of water and seek medical attention. If ingested or inhaled, seek medical attention immediately .
properties
IUPAC Name |
7-hydroxy-2,2,8-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-9(13)5-4-8-10(14)6-12(2,3)15-11(7)8/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVKPSHYVRAUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(CC2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369485 | |
| Record name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-chromen-4-one | |
CAS RN |
50544-72-4 | |
| Record name | 7-Hydroxy-2,2,8-trimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluorobenzyl)Oxy]-N'-Hydroxybenzenecarboximidamide](/img/structure/B1597577.png)
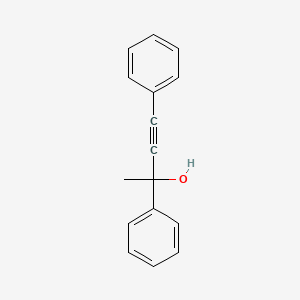
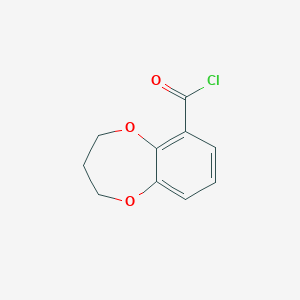
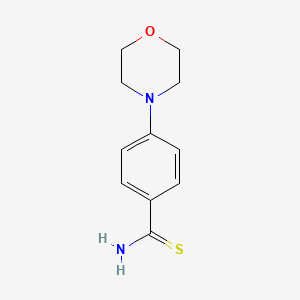
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-2-(methylthio)pyridine](/img/structure/B1597583.png)
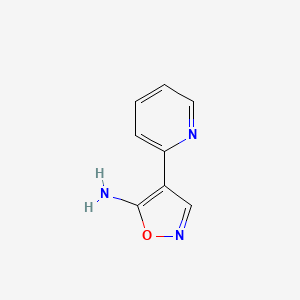
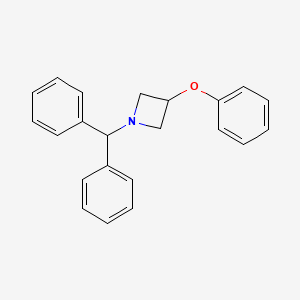
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
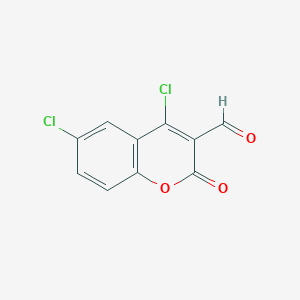
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)
